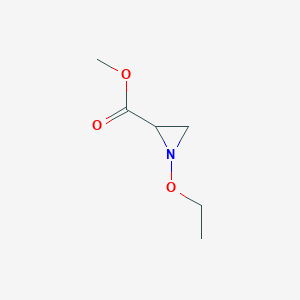![molecular formula C9H11NO B11922323 [3-(Aziridin-1-yl)phenyl]methanol CAS No. 685822-17-7](/img/structure/B11922323.png)
[3-(Aziridin-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aziridin-1-yl)phenyl]methanol: is an organic compound characterized by the presence of an aziridine ring attached to a phenyl group, which is further connected to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aziridin-1-yl)phenyl]methanol typically involves the reaction of 3-bromobenzyl alcohol with aziridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the aziridine ring opens and attaches to the benzyl alcohol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Aziridin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-(Aziridin-1-yl)phenyl]methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including drug development and design.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of [3-(Aziridin-1-yl)phenyl]methanol involves its interaction with biological targets, such as enzymes and receptors. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
[3-(Aziridin-1-yl)phenyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.
[3-(Aziridin-1-yl)phenyl]amine: Contains an amine group instead of methanol.
[3-(Aziridin-1-yl)phenyl]acetate: An ester derivative with an acetate group.
Eigenschaften
CAS-Nummer |
685822-17-7 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
[3-(aziridin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C9H11NO/c11-7-8-2-1-3-9(6-8)10-4-5-10/h1-3,6,11H,4-5,7H2 |
InChI-Schlüssel |
XGOXFTUKAVSOEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)

![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)
![4,9-Diazadispiro[2.2.2.2]decane](/img/structure/B11922263.png)


![5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11922273.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11922284.png)
![5-Fluoroimidazo[1,5-a]pyridine](/img/structure/B11922295.png)
![1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde](/img/structure/B11922297.png)


